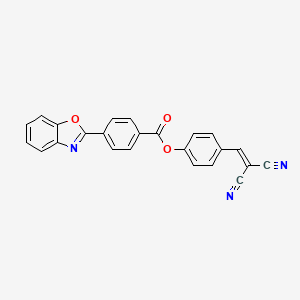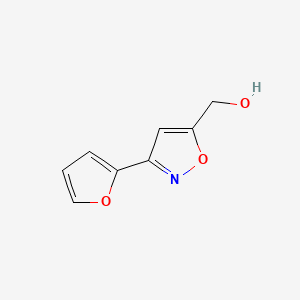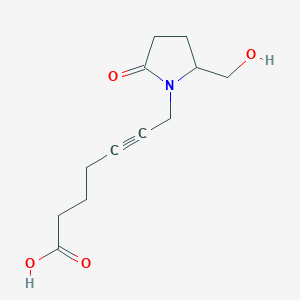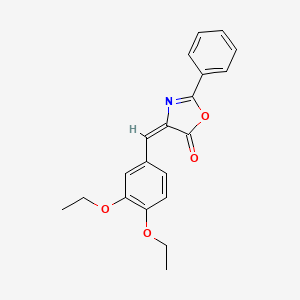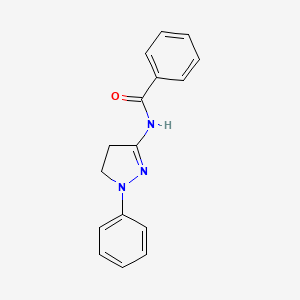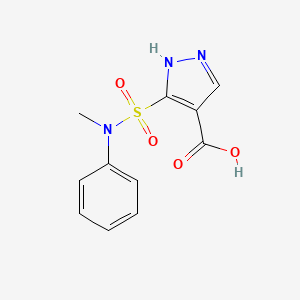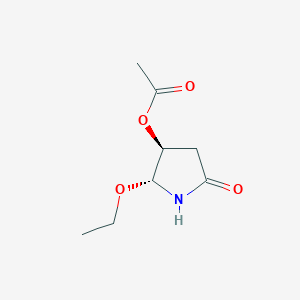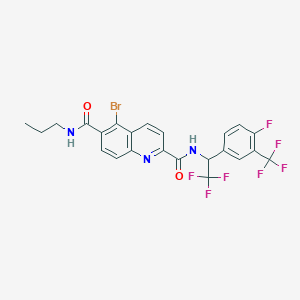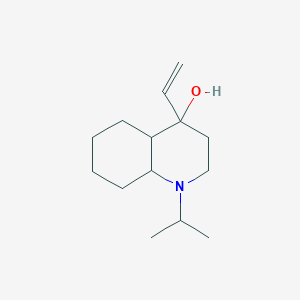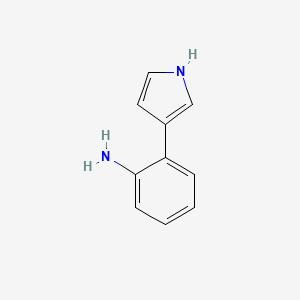
2-(1H-Pyrrol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-3-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-3-yl)aniline typically involves the condensation of substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction is followed by reduction to yield the desired product . Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides, which proceeds through C–C bond cleavage and new C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-3-yl)aniline undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the aniline moiety, with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts, oxygen as the oxidant.
Substitution: Electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of suitable bases.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
2-(1H-Pyrrol-3-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-3-yl)aniline involves its ability to participate in oxidative cyclization reactions, forming new C–C and C–N bonds. This process is facilitated by the presence of metal catalysts, such as copper or iron, which help in the generation of reactive intermediates that drive the reaction forward . The compound’s reactivity is largely due to the electron-rich nature of the pyrrole ring and the nucleophilic aniline moiety.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(1H-pyrrol-2-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(1H-Pyrrol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other pyrrole-aniline derivatives. Its ability to undergo oxidative cyclization to form pyrrolo[1,2-a]quinoxalines is a notable feature that sets it apart from similar compounds .
Properties
CAS No. |
78599-49-2 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H10N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H,11H2 |
InChI Key |
IRVZIKFKPZOBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
